1-Cyclopentenylacetonitrile

Catalog No.
S774093
CAS No.
22734-04-9
M.F
C7H9N
M. Wt
107.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentenylacetonitrile

CAS Number

22734-04-9

Product Name

1-Cyclopentenylacetonitrile

IUPAC Name

2-(cyclopenten-1-yl)acetonitrile

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C7H9N/c8-6-5-7-3-1-2-4-7/h3H,1-2,4-5H2

InChI Key

LEWVRAMNXUWSFL-UHFFFAOYSA-N

SMILES

C1CC=C(C1)CC#N

Canonical SMILES

C1CC=C(C1)CC#N

The exact mass of the compound 1-Cyclopentenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Cyclopentenylacetonitrile (CAS 22734-04-9), also known as 2-(cyclopent-1-en-1-yl)acetonitrile, is a bifunctional allylic nitrile utilized primarily as a critical intermediate in advanced organic synthesis and electronic materials manufacturing [1]. Featuring both an endocyclic double bond and a reactive cyanomethyl group, this compound serves as a precursor for the synthesis of non-ionic oxime sulfonate photoacid generators (PAGs) used in chemically amplified photoresists [2]. As a clear, organic-soluble liquid, it offers reliable processability in standard industrial workflows. For procurement teams and synthetic chemists, its value lies in its ability to undergo specific alpha-oximination and titanocene-mediated radical couplings, providing a distinct steric and electronic profile that cannot be replicated by acyclic or fully saturated analogs .

Research Fit

Domino ozonolysis-aldol Designed for tandem ozonolysis-aldol sequences to construct ring-expanded oxonitriles
Allylic nitrile building block Provides both alkene and nitrile functionalities for further derivatization
Research-grade purity Commercially available with documented purity and handling guidelines

Substituting 1-Cyclopentenylacetonitrile with its saturated analog (1-cyclopentylacetonitrile) or its six-membered ring counterpart (1-cyclohexenylacetonitrile) introduces critical failure points in both synthesis and downstream performance [1]. The saturated analog lacks the essential allylic unsaturation required for conjugative stabilization during alpha-oximination, rendering it structurally incapable of producing UV-active oxime sulfonate PAGs [2]. Conversely, while 1-cyclohexenylacetonitrile can undergo similar reactions, the larger steric bulk of the six-membered ring alters the diffusion length of the generated acid in photoresist matrices. This structural difference degrades line-edge roughness (LER) and resolution in deep UV (ArF/KrF) lithography, making the five-membered cyclopentenyl core strictly necessary for formulations requiring precise acid-diffusion control[3].

Substitution Risk

Ring-size reactivity mismatch: Replacing the cyclopentene core with a cyclohexene ring may significantly shift domino reaction efficiency.
Saturation state limitation: The saturated cyclopentyl analog lacks the required alkene and cannot participate in ozonolysis-aldol ring expansion.
Physicochemical property divergence: Boiling point and density differences relative to analogs can alter distillation and purification protocols.

Precursor Viability for Deep-UV Oxime Sulfonate PAGs

In the synthesis of latent acid donors for chemically amplified resists, the allylic structure of 1-cyclopentenylacetonitrile is mandatory for establishing the UV-absorbing chromophore. When subjected to nitrosation and subsequent sulfonylation to form alpha-(alkylsulfonyloxyimino)-1-cyclopentenylacetonitrile, the compound quantitatively yields the target non-ionic PAG framework. Saturated analogs like 1-cyclopentylacetonitrile cannot form this conjugated oxime system, resulting in a 100% loss of deep-UV photoacid generation activity [1].

Evidence DimensionDeep-UV (193nm/248nm) Photoacid Generation Capability
Target Compound DataForms active conjugated oxime sulfonates
Comparator Or Baseline1-Cyclopentylacetonitrile (saturated analog)
Quantified Difference100% loss of target chromophore formation in saturated baseline
ConditionsAlpha-oximination followed by UV exposure in resist matrix

Procurement must secure the unsaturated 1-cyclopentenylacetonitrile to ensure the downstream PAG possesses the required photophysical properties for lithography.

Ozonolysis-Aldol Yield
Head-to-head
98% vs 58% (1.69×)
Supports ring-expansion yield assessment
Under identical one-pot ozonolysis-aldol conditions

Formulation Solubility in Chemically Amplified Resists

A major industrial advantage of utilizing 1-cyclopentenylacetonitrile-derived PAGs is their non-ionic nature, which improves formulation processability. Compared to standard ionic benchmark PAGs like triphenylsulfonium triflate, the oxime sulfonates derived from this cyclopentenyl scaffold exhibit higher solubility in standard casting solvents such as Propylene Glycol Methyl Ether Acetate (PGMEA). This prevents micro-precipitation and phase separation during the spin-coating process, ensuring uniform thin films [1].

Evidence DimensionSolubility in standard resist solvents (PGMEA)
Target Compound DataHighly soluble (non-ionic oxime sulfonate derivative)
Comparator Or BaselineTriphenylsulfonium salts (ionic benchmark)
Quantified DifferenceElimination of ionic phase-separation defects during spin-coating
ConditionsSpin-coating of photoresist formulations at standard industrial concentrations

Selecting this precursor enables the production of highly soluble PAGs, directly reducing coating defects and improving wafer yield in semiconductor manufacturing.

Boiling Point Profile
Data to verify
124 °C (100 mmHg)
Facilitates lower-temperature distillation review
Cyclohexenyl: 144 °C (90 mmHg); cyclopentyl: 202.7 °C (760 mmHg)

Diastereoselectivity in Titanocene-Promoted Radical Couplings

Beyond electronic materials, 1-cyclopentenylacetonitrile serves as an effective radical acceptor in complex organic synthesis. In titanocene(III)-promoted intermolecular couplings with epoxides, this compound facilitates the formation of beta-hydroxyketones with strict stereocontrol. Unlike simple acyclic nitriles which can yield mixed isomer pools depending on steric environments, couplings involving cyclic systems like cyclopentene oxide and targeted nitriles achieve complete diastereoselectivity, yielding exclusively the trans-aldol products (>99:1 dr) [1].

Evidence DimensionDiastereomeric Ratio (trans:cis)
Target Compound DataExclusive trans-aldol formation (>99:1 dr)
Comparator Or BaselineStandard acyclic nitriles (variable dr)
Quantified DifferenceComplete stereocontrol vs. mixed isomer generation
ConditionsTitanocene(III) chloride mediated coupling with epoxides

For pharmaceutical procurement, this compound guarantees high stereochemical purity in radical coupling steps, eliminating costly downstream chiral separation.

Ring-Expansion Reactivity
Class-level inference
Reactive (alkene) vs. Non-reactive (saturated)
Alkene functionality essential for domino ozonolysis
Based on Fleming et al. (1999) ozonolysis conditions
Purity Specification
Data to verify
≥90.0% (GC)
Supports routine synthetic use with documented handling
Light/air sensitive; store in cool, dry place

Synthesis of Non-Ionic Latent Acid Donors (PAGs)

1-Cyclopentenylacetonitrile is the required starting material for synthesizing alpha-(alkylsulfonyloxyimino)-1-cyclopentenylacetonitrile derivatives. These non-ionic oxime sulfonates are critical for formulating chemically amplified photoresists that require high solubility in PGMEA and precise acid-diffusion control [1].

High-Resolution Deep UV (ArF/KrF) Lithography Formulations

Because the cyclopentenyl core provides a tighter steric footprint than cyclohexenyl analogs, PAGs derived from this compound are specifically selected for ArF and KrF excimer laser lithography, where minimizing line-edge roughness (LER) is a strict manufacturing requirement [1].

Stereoselective Synthesis of Cyclopentane-Fused APIs

In pharmaceutical process chemistry, the compound functions as a highly stereoselective radical acceptor. When subjected to titanocene(III)-promoted coupling with epoxides, it enables the synthesis of complex beta-hydroxyketones and cyclopentane-fused intermediates with exclusive trans-aldol diastereoselectivity, streamlining downstream purification [2].

Application Fit

Application
Selection Property
Validation Focus
Domino ozonolysis-aldol ring expansion
Ring-expansion yield consistency
Synthetic efficiency under reported one-pot conditions
Pharmacophore and agrochemical intermediate synthesis
Allylic nitrile functionalization scope
Hydrolysis, reduction, and cycloaddition pathway feasibility
Cyclic allylic nitrile structure–reactivity studies
Ring-size reactivity mapping
Comparative reaction outcome data with literature
Scalable process chemistry routes
Distillation-friendly thermal profile
Boiling point and purification energy cost review

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22734-04-9

Wikipedia

Cyclopent-1-ene-1-acetonitrile

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